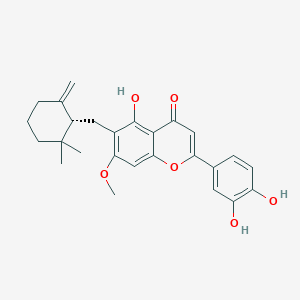
Ugonin k
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ugonin k is a natural product found in Helminthostachys zeylanica with data available.
Wissenschaftliche Forschungsanwendungen
Metabolic Disease Management
Ugonin K has been identified as a promising compound for the treatment and prevention of metabolic diseases. Research indicates that this compound can modulate various metabolic pathways, making it a candidate for developing medications aimed at conditions like obesity, diabetes, and dyslipidemia.
- Mechanism of Action : this compound influences key biomolecules involved in metabolism such as PPAR-γ (peroxisome proliferator-activated receptor gamma) and AMP-activated protein kinase (AMPK). These interactions help regulate lipid metabolism and glucose homeostasis, potentially mitigating the effects of metabolic disorders .
Anticancer Properties
The anticancer effects of this compound have been extensively studied. It has demonstrated pro-apoptotic and anti-proliferative properties in various cancer cell lines.
- Cell Viability Studies : In vitro studies have shown that this compound can significantly reduce cell viability in gastric cancer cells by inducing apoptosis and autophagy . Furthermore, this compound has been reported to inhibit the proliferation of B16 melanoma cells by reducing extracellular melanin production, suggesting its potential in skin cancer treatment .
Neuroprotective Effects
This compound exhibits potent neuroprotective properties against oxidative stress-induced neuronal damage.
- Cell Studies : Research involving SH-SY5Y neuronal cells demonstrated that this compound effectively protects against hydrogen peroxide-induced toxicity by reducing oxidative stress markers and promoting cell survival . This suggests its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's.
Bone Health Enhancement
This compound is recognized for its role in promoting osteoblastic differentiation and mineralization.
- Osteoblast Activity : Studies have shown that this compound enhances alkaline phosphatase activity and promotes the expression of bone-related proteins such as osteocalcin and bone sialoprotein in MC3T3-E1 osteoblasts. This indicates its potential use in treating osteoporosis and enhancing bone healing .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are significant, particularly in conditions related to chronic inflammation.
- Mechanisms : this compound has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which are crucial in mediating inflammatory responses. This action suggests its utility in managing inflammatory diseases such as asthma and acute lung injury .
Data Summary Table
Eigenschaften
Molekularformel |
C26H28O6 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-6-[[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C26H28O6/c1-14-6-5-9-26(2,3)17(14)11-16-22(31-4)13-23-24(25(16)30)20(29)12-21(32-23)15-7-8-18(27)19(28)10-15/h7-8,10,12-13,17,27-28,30H,1,5-6,9,11H2,2-4H3/t17-/m0/s1 |
InChI-Schlüssel |
ROCKAKPPZWGROR-KRWDZBQOSA-N |
Isomerische SMILES |
CC1(CCCC(=C)[C@@H]1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)C |
Kanonische SMILES |
CC1(CCCC(=C)C1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)C |
Synonyme |
ugonin K |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















